molecular formula C15H17FN2O2 B3160914 Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate CAS No. 866155-85-3

Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate

Cat. No.: B3160914
CAS No.: 866155-85-3
M. Wt: 276.31 g/mol
InChI Key: OGXRXLXUOBCRKP-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate is a complex organic compound with a quinoline backbone This compound is notable for its unique structure, which includes a dimethylamino group, a fluorine atom, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the condensation of 8-fluoro-5-methylquinoline-3-carboxylic acid with dimethylamine, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring or the functional groups attached to it.

    Substitution: The fluorine atom and the dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate can be compared with other quinoline derivatives such as chloroquine and quinine. While all these compounds share a quinoline backbone, the presence of different functional groups imparts unique properties to each molecule. For instance, chloroquine is widely known for its antimalarial activity, whereas this compound may have different pharmacological profiles due to its distinct functional groups.

List of Similar Compounds

  • Chloroquine
  • Quinine
  • 4-Dimethylaminoquinoline
  • 8-Fluoroquinoline

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

ethyl 4-(dimethylamino)-8-fluoro-5-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-5-20-15(19)10-8-17-13-11(16)7-6-9(2)12(13)14(10)18(3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXRXLXUOBCRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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